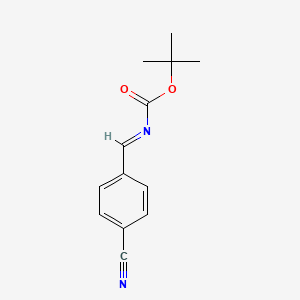![molecular formula C6H12O11P2 B1147093 [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate CAS No. 141875-43-6](/img/structure/B1147093.png)
[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate: is a phosphorylated derivative of fructose, a simple sugar. This compound plays a crucial role in various biochemical pathways, particularly in the metabolism of carbohydrates. It is involved in glycolysis and gluconeogenesis, where it acts as an intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate typically involves the phosphorylation of fructose. This can be achieved through enzymatic methods using specific kinases that transfer phosphate groups to the hydroxyl groups of fructose. The reaction conditions often include a buffered aqueous solution with a pH range suitable for enzyme activity, typically around pH 7.5 to 8.5, and a temperature range of 25-37°C.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary enzymatic machinery can be cultured in bioreactors. The fermentation broth is then processed to isolate and purify the compound. This method is advantageous due to its scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate can undergo oxidation reactions, where it is converted into various oxidized derivatives.
Reduction: The compound can also be reduced to form different reduced sugars.
Substitution: Phosphate groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used, often in methanol or ethanol as solvents.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols, and are conducted in buffered solutions to maintain the pH.
Major Products:
Oxidation: Produces various carboxylic acids and ketones.
Reduction: Yields reduced sugars and sugar alcohols.
Substitution: Results in the formation of phosphorylated derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate is used as a model compound in studies of carbohydrate metabolism and enzyme kinetics. It helps in understanding the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: In biological research, this compound is used to study metabolic pathways, particularly glycolysis and gluconeogenesis. It serves as a substrate for various enzymes, allowing researchers to investigate enzyme activity and regulation.
Medicine: this compound has potential therapeutic applications. It is being explored for its role in regulating blood sugar levels and its potential use in treating metabolic disorders such as diabetes.
Industry: In the industrial sector, this compound is used in the production of biofuels and bioplastics. Its role in microbial fermentation processes makes it valuable for sustainable production methods.
Mécanisme D'action
[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate exerts its effects primarily through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is phosphorylated and subsequently cleaved to produce energy. The compound interacts with various enzymes, including kinases and phosphatases, which regulate its conversion to other metabolites. The molecular targets include enzymes like phosphofructokinase and fructose-bisphosphate aldolase, which play key roles in its metabolic processing.
Comparaison Avec Des Composés Similaires
D-Fructofuranose 1,6-bisphosphate: Another phosphorylated derivative of fructose, involved in similar metabolic pathways.
D-Glucose 1,6-bisphosphate: A phosphorylated glucose derivative with roles in glycolysis and gluconeogenesis.
D-Mannose 1,6-bisphosphate: A phosphorylated mannose derivative involved in carbohydrate metabolism.
Uniqueness: [(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate is unique due to its specific phosphorylation pattern, which influences its reactivity and interaction with enzymes. This distinct structure allows it to participate in unique biochemical reactions and pathways, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
141875-43-6 |
|---|---|
Formule moléculaire |
C6H12O11P2 |
Poids moléculaire |
322.098 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)





![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)



